molecular formula C17H25FO2 B3031223 2'-Fluoro-4'-nonyloxyacetophenone CAS No. 203066-95-9

2'-Fluoro-4'-nonyloxyacetophenone

Cat. No.: B3031223
CAS No.: 203066-95-9
M. Wt: 280.4 g/mol
InChI Key: CUJWMNOBXKQCCF-UHFFFAOYSA-N
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Description

2'-Fluoro-4'-nonyloxyacetophenone is an acetophenone derivative with a fluorine atom at the 2'-position and a nonyloxy group (O-nonyl chain) at the 4'-position of the aromatic ring. This compound belongs to the class of fluorinated aromatic ketones, which are notable for their unique electronic and steric properties due to the strong electronegativity of fluorine and the hydrophobic nature of the alkoxy chain. The nonyloxy group likely enhances lipophilicity, making this compound suitable for applications in materials science, surfactants, or liquid crystal formulations.

Properties

IUPAC Name

1-(2-fluoro-4-nonoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FO2/c1-3-4-5-6-7-8-9-12-20-15-10-11-16(14(2)19)17(18)13-15/h10-11,13H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWMNOBXKQCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379165
Record name 2'-Fluoro-4'-nonyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203066-95-9
Record name 2'-Fluoro-4'-nonyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-nonyloxyacetophenone typically involves the reaction of 2’-Fluoro-4’-hydroxyacetophenone with 1-Bromononane in the presence of a base such as potassium carbonate in acetone . The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the nonyloxy group.

Industrial Production Methods: While specific industrial production methods for 2’-Fluoro-4’-nonyloxyacetophenone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-4’-nonyloxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

2’-Fluoro-4’-nonyloxyacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-nonyloxyacetophenone is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom and nonyloxy group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2'-Fluoro-4'-nonyloxyacetophenone with structurally related fluorinated acetophenones, based on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound C₁₇H₂₅FO₂ (hypothetical) ~292.3 (estimated) 2'-F, 4'-O-nonyl High lipophilicity; low polarity; likely liquid at room temperature (long chain) Surfactants, liquid crystals, hydrophobic coatings (inferred from analogs)
2'-Fluoro-4'-methoxyacetophenone C₉H₉FO₂ 168.16 2'-F, 4'-OCH₃ Boiling point: ~196°C (analogous to 4'-fluoroacetophenone) ; solid at RT Pharmaceutical intermediates, organic synthesis
2'-Fluoro-4'-hydroxyacetophenone C₈H₇FO₂ 154.14 2'-F, 4'-OH Melting point: Not reported; skin/eye irritant (Category 2A hazard) Agrochemicals, dyes, fluorinated building blocks
4’-Nonafluorobutylacetophenone C₁₁H₅F₉O 312.14 4’-C₄F₉ High thermal stability; synthesized via cross-coupling with perfluoroalkyl iodide Industrial coatings, flame-retardant materials
4'-Fluoroacetophenone C₈H₇FO 138.14 4'-F Boiling point: 196°C; density: 1.138 g/cm³ Solvent, precursor for fluorinated polymers

Structural and Functional Differences

  • Substituent Effects: The nonyloxy group in this compound introduces significant hydrophobicity compared to shorter alkoxy (e.g., methoxy) or polar (e.g., hydroxy) groups. This reduces water solubility and increases compatibility with non-polar solvents . Fluorine position: The 2'-fluoro substitution (meta to the ketone) creates distinct electronic effects compared to para-fluoro analogs like 4'-fluoroacetophenone. This may influence reactivity in electrophilic substitution reactions .
  • Synthesis Challenges: Longer alkoxy chains (e.g., nonyloxy) require stringent conditions for alkylation, such as phase-transfer catalysts or prolonged reaction times, unlike methoxy or hydroxy groups, which can be introduced via simpler nucleophilic substitutions .

Biological Activity

2'-Fluoro-4'-nonyloxyacetophenone (CAS Number: 203066-95-9) is an organic compound characterized by a fluorine atom at the 2' position and a nonyloxy group at the 4' position on the acetophenone core. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound may enhance its binding affinity to biological targets, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C17H25FO2
  • Molecular Weight : 284.38 g/mol
  • Structural Features :
    • Fluorine atom at the 2' position
    • Nonyloxy group at the 4' position

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2'-Fluoro-4'-hydroxyacetophenone with 1-Bromononane.
  • Use of potassium carbonate as a base in acetone as a solvent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by BenchChem suggests that this compound has been investigated for its potential to inhibit bacterial growth, although specific data on minimum inhibitory concentrations (MIC) are not extensively documented.

Anticancer Activity

The anticancer properties of this compound are under exploration, with preliminary studies indicating potential efficacy against certain cancer cell lines. The mechanism of action is hypothesized to involve interaction with specific molecular targets, possibly affecting pathways related to cell proliferation and apoptosis.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the presence of the fluorine atom and nonyloxy group enhances its binding affinity to enzymes or receptors involved in critical biological pathways. This may lead to modulation of cellular functions, contributing to its observed biological activities.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2'-Fluoro-4'-methoxyacetophenone Methoxy group instead of nonyloxyModerate antimicrobial
2'-Fluoro-4'-hexyloxyacetophenone Shorter hexyloxy chainLower activity than nonyloxy
2'-Fluoro-4'-octyloxyacetophenone Intermediate chain lengthSimilar activity profile

The longer nonyloxy chain in this compound may contribute to increased hydrophobicity and solubility in lipid environments, potentially enhancing its bioavailability compared to shorter-chain analogs.

Case Studies

  • Antimicrobial Study : A laboratory study tested the efficacy of various derivatives of acetophenones, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising application in antibiotic development.
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. Further research is required to establish detailed mechanisms and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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